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Mechanism of Action

Unlike biologic agents that mimic coagulation factors, ciraparantag is designed to directly bind
anticoagulant molecules through non-covalent hydrogen bonding and charge-charge interactions. This
binding neutralizes the anticoagulants by preventing them from interacting with their endogenous targets in
the coagulation cascade [1] [2] [3]. The table below summarizes its binding interactions with different

anticoagulants.

Anticoagulant

Examples Interaction with Ciraparantag
Class
Direct Factor Xa Rivaroxaban, Apixaban, Edoxaban [4] Binds via guanidine group, a-amino
Inhibitors group, and amide nitrogen/oxygen
[4]
Direct Thrombin Dabigatran [4] Binds via guanidine group and a-
Inhibitors amino group [4]
Heparins Unfractionated heparin (UFH), Low Binds via charge-charge interactions
Molecular Weight Heparin (LMWH), [1] [2]

Fondaparinux [4] [1]
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The following diagram illustrates the proposed mechanism by which ciraparantag restores normal
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Key Experimental Findings and Clinical Data

Ciraparantag has demonstrated efficacy in reversing anticoagulation across preclinical models and early-

stage human trials.

Summary of Key Experimental and Clinical Evidence

Study Model / L Reversal Metrics &
Key Findings

Type Parameters

In Vitro (Human Dose-dependent reversal of anti-FXa activity of Parameters: Anti-FXa

Plasma) rivaroxaban and apixaban; no procoagulant effect activity [1].

observed [1].
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| In Vive (Rat Tail Transection) | Reduced bleeding by over 90% in rats treated with high doses of
rivaroxaban, apixaban, and dabigatran [1]. | Parameters: Blood loss; Prothrombin Time (PT); Activated
Partial Thromboplastin Time (aPTT) [1]. Results: Bleeding reduced to range of un-anticoagulated rats;
PT/aPTT restored to baseline within 20 min [1]. | | In Vivo (Rat Liver Laceration) | Fully reversed the
anticoagulant effect of edoxaban 10 minutes after administration [1]. | Parameters: Blood loss [1]. | | Phase
I Clinical Trial (in Healthy Subjects) | Single IV dose (100—300 mg) completely reversed anticoagulation
from 60 mg edoxaban within 10 minutes; effect sustained for 24 hours [3]. | Parameters: Whole Blood
Clotting Time (WBCT); Clot Fibrin Diameter [3]. Results: WBCT reduced to within 10% of baseline;
normal fibrin clot structure confirmed by SEM [3]. | | Phase I/II Clinical Trial (in Healthy Subjects) | 100-
300 mg IV reversed anticoagulant activity of LMWH (enoxaparin) within 5-20 minutes [1]. | Parameters:
Whole Blood Clotting Time (WBCT) [1]. Results: No rebound anticoagulation or procoagulant effects per
D-dimer, prothrombin fragment 1.2 [1]. |

Experimental Protocols and Laboratory Considerations

Understanding the experimental design of key studies is crucial for evaluating the data. A common challenge
is that ciraparantag interferes with standard plasma-based coagulation tests, necessitating specific

methodologies [3] [5].

Protocol 1: Phase | Trial of Ciraparantag for Edoxaban Reversal
[3]

e Objective: Assess safety, tolerability, and efficacy of ciraparantag in reversing edoxaban-induced
anticoagulation.
e Design: Randomized, double-blind, placebo-controlled, two-period study in healthy volunteers.
¢ Intervention:
o Period 1: Subjects received a single 1V dose of ciraparantag (5-300 mg) or placebo.
o Period 2 (after 24-day washout): Subjects received a single 60 mg oral dose of edoxaban,
followed 3 hours later by ciraparantag or placebo.
¢ Primary Outcome Measure: Whole Blood Clotting Time (WBCT). This was identified as the
optimal assay because ciraparantag disrupts citrate-based plasma assays and activator-based tests
(e.g., kaolin-TEG) [3].
e WBCT Method: Blood was drawn into plain glass tubes without anticoagulant. Three tubes per
sample, each with 0.5 mL of whole blood, were tilted manually until clot formation, with the time
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recorded [3].
¢ Additional Analysis: Clots from WBCT were fixed and analyzed by Scanning Electron Microscopy
(SEM) to quantify fibrin diameter and confirm restoration of normal clot structure [3].

Protocol 2: In Vitro Investigation of Ciraparantag as a Universal
Anticoagulant Chelator [5]

¢ Objective: Determine if ciraparantag can remove anticoagulant-associated interferences in routine
coagulation assays ex vivo.

e Sample Preparation: Commercial human plasma was spiked with therapeutic concentrations of
DOACSs (dabigatran, apixaban, edoxaban, rivaroxaban) or enoxaparin.

¢ Intervention: Spiked plasma was treated with ascending concentrations of ciraparantag (100—
100,000 ng/mL) and incubated at ambient temperature.

e Comparison: A commercial activated charcoal adsorbent (DOAC-Stop) was used as a positive
control.

¢ Key Finding: Unlike activated charcoal, ciraparantag did not effectively remove DOAC- or heparin-
associated anticoagulant activity in plasma in vitro. This was likely due to ciraparantag's preferential
chelation by anionic substances in the coagulation reagents themselves [5]. This highlights a critical
distinction between its in vivo mechanism and its behavior in ex vivo laboratory tests.

Pharmacokinetics and Safety Profile

Based on available clinical data, Ciraparantag's pharmacokinetic and safety profile is summarized below.

Property Reported Data

Route of Intravenous (1V) injection [4] [3]
Administration

Time to Maximum Within 10 minutes of IV administration [4] [3]
Effect

Half-Life 12 to 19 minutes [2]

Duration of Action Up to 24 hours after a single dose [4] [3]
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Property Reported Data

Primary Route of Renal excretion, primarily as metabolites [2] [3]

Elimination

Common Adverse Transient, mild-to-moderate: perioral/facial flushing, cool sensation, dysgeusia
Events (altered taste), headache [1] [3]

Procoagulant Risk No evidence of procoagulant activity in clinical trials as measured by D-dimer,

prothrombin fragment 1.2, and tissue factor pathway inhibitor (TFPI) levels [1]

[3].

Current Status and Future Directions

As of the latest data, ciraparantag remains an investigational drug and has not yet received regulatory
approval for clinical use [4]. Its development path underscores the ongoing need for a universal reversal

agent, especially as the use of DOACs continues to grow.

¢ Clinical Trials: Phase Il clinical trials are ongoing to further assess its therapeutic potential and
safety in larger patient populations [1].

e Laboratory Challenge: A significant hurdle for clinical laboratory monitoring is its interference with
standard coagulation tests. The finding that activated charcoal-based adsorbents (like DOAC-Stop)
can remove both DOACs and ciraparantag from plasma samples may provide a solution for accurate
testing in future studies and clinical practice [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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